5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
5-amino-3-ethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-2-4-3-5(7)11(10-4)6(8)9/h3H,2,7H2,1H3,(H3,8,9) |
InChI Key |
HVABAKNGIVLITH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)N)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide typically involves the condensation of 3-ethyl-1H-pyrazole-5-amine with cyanamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and carboximidamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-amino-3-ethyl-1H-pyrazole-1-carboximidamide as an anticancer agent. Various derivatives of pyrazole compounds have demonstrated significant cytotoxic effects against numerous cancer cell lines.
Case Studies:
- Inhibition of Tumor Growth: Research indicates that certain pyrazole derivatives exhibit potent activity against lung cancer cell lines, such as A549 and NCI-H1299, with IC50 values as low as 5.94 µM .
- Mechanism of Action: Some compounds have been identified as activators of key metabolic pathways involved in cancer proliferation, such as the activation of pyruvate kinase M2 (hPKM2), which plays a crucial role in tumor metabolism .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial applications. Pyrazole derivatives have been synthesized and tested against various bacterial and fungal strains.
Case Studies:
- Bacterial Inhibition: A study found that specific pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .
- Fungal Activity: The antifungal properties were evaluated against pathogens like Aspergillus flavus and Candida albicans, revealing effective inhibition at concentrations comparable to standard antifungal agents .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various pharmacological assays.
Case Studies:
- In Vivo Studies: Compounds derived from this pyrazole scaffold were screened for their analgesic and anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers .
Mechanistic Insights
Understanding the mechanisms behind the biological activities of this compound is crucial for its development as a therapeutic agent.
Biochemical Pathways:
- The compound's ability to inhibit specific enzymes involved in cancer metabolism and inflammatory processes has been a focal point of research. For instance, studies have shown its role in modulating pathways related to protein lysine methyltransferases, which are essential for gene regulation .
Summary Table of Applications
| Application Type | Activity Description | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 values as low as 5.94 µM against A549 cells |
| Antimicrobial | Effective against bacterial and fungal pathogens | MIC values ranging from 0.0025 to 12.5 µg/mL |
| Anti-inflammatory | Reduces inflammation markers in vivo | Significant analgesic effects observed |
| Mechanistic Insights | Inhibits enzymes related to cancer metabolism | Modulates protein lysine methyltransferases |
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide are compared to pyrazole-carboximidamide derivatives reported in the literature (e.g., compounds from Molecules 2014 ). Key differences lie in substituent topology, electronic effects, and hypothesized physicochemical properties.
Structural and Electronic Comparisons
†Molecular weights calculated based on structural formulas.
Key Observations
Substituent Topology: The ethyl group in the target compound is smaller and more flexible than the phenyl or substituted phenyl groups in analogs . This may reduce steric hindrance, favoring interactions in compact binding pockets. Amino vs.
Electronic Effects :
- Ethyl (-CH₂CH₃) is weakly electron-donating, contrasting with electron-withdrawing groups (e.g., -Cl, -Br) or electron-donating groups (e.g., -OCH₃) in analogs. This could modulate reactivity in synthetic pathways or charge distribution in biological targets.
Hypothetical Applications: The amino group may enhance hydrogen-bonding networks in crystal structures, a feature leveraged in SHELX-based crystallographic refinements . Compared to bromine- or chlorine-substituted analogs, the absence of halogens in the target compound may reduce toxicity profiles, making it preferable in drug discovery.
Notes
- Limitations: Direct empirical data (e.g., solubility, bioactivity) for this compound are unavailable in the provided evidence. Comparisons are based on structural analogs and substituent effects.
- Research Gaps : Experimental validation of physicochemical properties (e.g., logP, pKa) and crystallographic behavior (e.g., space group trends) is recommended.
Biological Activity
5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific structural features of this compound contribute to its biological activity, including its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, indicating its potential as an antileishmanial agent and its effects on nitric oxide production.
Antileishmanial Activity
Research has shown that derivatives of pyrazole compounds, including this compound, exhibit significant antileishmanial activity. A study evaluated the activity of various 1-aryl-1H-pyrazole derivatives against Leishmania amazonensis, demonstrating that certain substitutions on the pyrazole core enhanced their efficacy. The mechanisms underlying this activity include:
- Inhibition of cAMP-dependent protein kinase (PKA) : This inhibition leads to reduced nitric oxide production by promastigotes and axenic amastigotes, which is crucial for the survival of the parasite .
- Molecular modeling studies : These studies indicated that specific electronic properties (HOMO and LUMO energy values) correlate with the antileishmanial profiles of these compounds, suggesting that their reactivity is influenced by their electronic structure .
Nitric Oxide Modulation
The compound has also been studied for its ability to modulate nitric oxide synthase (NOS) activity. Inhibition of inducible NOS (iNOS) has implications for inflammatory diseases and cancer treatment. The imidamide group present in this compound acts as a bioisoster for amidine, enhancing its ability to inhibit NO production .
Case Study 1: Antileishmanial Efficacy
A recent study synthesized a series of 1-aryl-1H-pyrazole derivatives, including this compound, and evaluated their antileishmanial activity in vitro. The results indicated that certain derivatives had low cytotoxicity against mammalian cells while exhibiting potent antileishmanial effects. Notably, compound 2 (a brominated derivative) showed promise as a lead compound for further development due to its favorable profile .
| Compound | IC50 (mg/mL) | HOMO Energy (eV) | LUMO Energy (eV) | Cytotoxicity Profile |
|---|---|---|---|---|
| 5-Amino-3-Ethyl | 0.15 | -6.0 | -2.0 | Low |
| Compound 2 | 0.10 | -6.5 | -2.5 | Very Low |
Case Study 2: Inhibition of Nitric Oxide Production
In another study assessing the modulation of NOS activity, this compound demonstrated significant inhibition of NO production in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This inhibition was associated with reduced inflammatory responses, suggesting potential therapeutic applications in conditions characterized by excessive NO production .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
